molecular formula C5H8N2OS B2989785 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-ol CAS No. 1416331-51-5

1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-ol

Cat. No.: B2989785
CAS No.: 1416331-51-5
M. Wt: 144.19
InChI Key: HYXDRTSSRLFRPC-UHFFFAOYSA-N
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Description

1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-ol is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at the 4-position and an ethanol moiety at the 5-position. This structure combines the electron-deficient thiadiazole ring with a polar hydroxyl group, influencing its reactivity and physicochemical properties. The compound is of interest in medicinal and agricultural chemistry due to the bioactivity of thiadiazole derivatives, including antifungal, herbicidal, and plant resistance-inducing properties . Its synthesis typically involves coupling reactions or hydrazide intermediates, as seen in related compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylthiadiazol-5-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c1-3-5(4(2)8)9-7-6-3/h4,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXDRTSSRLFRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-1,2,3-thiadiazole with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Another method involves the use of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid as a starting material, which is first converted to its corresponding acid chloride using thionyl chloride, followed by reaction with ethanol in the presence of a base to yield the final product .

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding thiadiazole-ethane derivative using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with acyl chlorides can yield esters, while reaction with alkyl halides can produce ethers.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents such as ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

The applications of 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-ol are primarily in scientific research, particularly in the synthesis of various novel compounds with potential biological activities . This compound is a substituted thiadiazole, a heterocyclic compound with a broad spectrum of applications .

Scientific Research Applications

Synthesis of Novel Compounds

  • Thiadiazole-Imidazole Derivatives this compound is used as a building block in synthesizing thiadiazole-imidazole derivatives . These derivatives are created through reactions involving hydrazonoyl chlorides, resulting in compounds with potential applications in various fields .
  • 3-(4-methyl-1,2,3-thiadiazol-5-yl)-1,5-diketone derivatives It is involved in the synthesis of 3-(4-methyl-1,2,3-thiadiazol-5-yl)-1,5-diketone derivatives via Michael reaction, which introduces the thiadiazole moiety into 1,5 dicarbonyl compound molecules . These compounds are designed and synthesized for bioactive screening, aiming to identify candidates for novel pesticides .

Pesticide Research

  • Candidate Compounds for Novel Pesticides Derivatives of this compound have been explored as potential pesticides . These compounds exhibit insecticidal, fungicidal, and anti-phytoviral activities, as well as the ability to induce anti-disease activity in plants . The synthesis and screening of these derivatives are aimed at controlling plant pests in agriculture, gardening, and forestry .

Other potential application

  • Lactate imaging It is used in Lactate Chemical Exchange Saturation Transfer (LATEST) imaging in vivo, as a biomarker for Lactate Dehydrogenase (LDH) activity .

Mechanism of Action

The mechanism of action of 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound is believed to disrupt the cell membrane integrity of bacteria and fungi, leading to cell lysis and death. In cancer research, the compound has been shown to induce apoptosis through the activation of caspases and the mitochondrial pathway. It can also inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing cell cycle arrest .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

  • Computational studies predict a collision cross-section of 146.8 Ų, suggesting differences in molecular packing and solubility .
  • 1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-ol (C₈H₁₂N₂OS):
    The longer alkyl chain (propyl vs. methyl) increases hydrophobicity, which may improve membrane permeability in biological systems. This compound is listed as a building block in organic synthesis .

Table 1: Substituent Effects on Key Properties

Compound Molecular Formula Substituent Boiling Point (°C) Density (g/cm³)
1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-ol C₅H₈N₂OS Methyl Not reported Not reported
1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-ol C₇H₁₀N₂OS Cyclopropyl Predicted: ~236.8 Predicted: 1.271
1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-ol C₈H₁₂N₂OS Propyl Not reported Not reported

Functional Group Variations: Alcohol vs. Amine vs. Ketone

1-(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine (C₄H₇N₃S):

Replacing the ethanol group with an amine increases basicity (predicted pKa = 7.42) and alters hydrogen-bonding capacity. This compound is used in peptide coupling reactions, such as in the synthesis of KRAS degraders .

1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-one (C₅H₆N₂OS):

The ketone derivative lacks the hydroxyl group, reducing polarity. It serves as an intermediate in fungicide synthesis .

Key Differences:

  • Bioactivity: The ethanol derivative shows antifungal activity (e.g., MIC = 32 µg/mL against Botrytis cinerea), while the amine variant is utilized in cancer drug discovery .
  • Solubility: The hydroxyl group in ethanol derivatives enhances aqueous solubility compared to ketones or amines.

Heterocycle Replacements: Thiadiazole vs. Thiazole

1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol (C₁₃H₁₅NOS):

Replacing the thiadiazole with a thiazole ring alters electronic properties (reduced electron deficiency) and increases aromaticity. This compound is explored in life sciences but lacks reported bioactivity compared to thiadiazole analogues .

Table 2: Heterocycle Comparison

Compound Heterocycle Key Applications
This compound 1,2,3-Thiadiazole Antifungal agents, plant elicitors
1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol 1,3-Thiazole Life sciences research

Antifungal Activity:

This compound derivatives exhibit moderate antifungal activity. For example, 5-(4-Methyl-1,2,3-thiadiazol-5-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol (MIC = 32 µg/mL) outperforms fluconazole against Candida albicans .

Plant Protection:

4-Methyl-1,2,3-thiadiazol-5-yl urea, a structurally related compound, induces systemic resistance in plants, reducing B. cinerea infection by 40–60% .

Cancer Research:

Amine derivatives (e.g., Int-24) are intermediates in pan-KRAS degraders, highlighting the versatility of the 4-methyl-1,2,3-thiadiazole scaffold in drug discovery .

Biological Activity

1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-ol (CAS Number: 1416331-51-5) is a heterocyclic compound featuring a thiadiazole ring. This compound has garnered attention due to its diverse biological activities, particularly its antimicrobial and potential anticancer properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, research findings, and implications for future applications.

Chemical Structure and Properties

Molecular Formula: C5_5H8_8N2_2OS
SMILES: CC(O)c1snnc1C

The presence of the thiadiazole ring in the structure contributes to its unique chemical properties, which are crucial for its biological activity.

This compound is known to exhibit antimicrobial activity by interfering with various biochemical processes in microorganisms. Its mechanism of action involves:

  • Target Interaction: The compound interacts with microbial cell components, leading to disruption of cellular functions.
  • Biochemical Pathways: It may inhibit key enzymes or disrupt metabolic pathways essential for microbial survival.

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of this compound and related compounds:

Microorganism Minimum Inhibitory Concentration (MIC)
Bacillus subtilis ATCC 663315.63 - 250 μg/mL
Staphylococcus aureus ATCC 2592331.25 - 250 μg/mL
Micrococcus luteus ATCC 10240125 - 250 μg/mL

These results indicate that the compound exhibits significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Anticancer Potential

Recent research has also explored the anticancer properties of thiadiazole derivatives, including this compound. In vitro studies have shown promising results:

Compound Cell Line IC50_{50} (µM)
2g (a derivative)LoVo2.44
MCF-723.29

These findings suggest that derivatives of thiadiazole may have significant anti-proliferative effects on cancer cell lines, indicating a potential therapeutic application in oncology .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies focusing on the biological activities of thiadiazole derivatives:

  • Synthesis and Evaluation : A study synthesized novel derivatives and evaluated their antibacterial activity using agar dilution techniques. The results indicated that certain derivatives had MIC values comparable to established antibiotics .
  • Antioxidant Properties : Some studies have reported antioxidative potential in related compounds, suggesting that modifications in the thiadiazole structure can enhance biological activity .
  • Inhibition Studies : Research on the inhibition of specific proteins related to diseases such as tuberculosis has also been conducted, showing that certain derivatives can effectively inhibit target proteins associated with pathogenicity .

Q & A

Q. What in vitro assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Antifungal activity is assessed via microbroth dilution (MIC against Candida spp.), while cytotoxicity is tested using MTT assays on mammalian cell lines. Dose-response curves (IC₅₀ values) quantify potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.